5-ethyl-6-methyl-2,3-dihydropyrazine
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Overview
Description
5-ethyl-6-methyl-2,3-dihydropyrazine is a heterocyclic organic compound with the molecular formula C7H12N2. It is a member of the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with 2,3-butanedione under acidic conditions, followed by cyclization to form the pyrazine ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while substitution reactions can produce a variety of alkylated or halogenated pyrazines .
Scientific Research Applications
5-ethyl-6-methyl-2,3-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its role as a signaling molecule in various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,6-dimethylpyrazine: Another pyrazine derivative with similar structural features but different substitution patterns.
2,5-Dimethylpyrazine: A simpler pyrazine compound with two methyl groups at positions 2 and 5.
2-Ethyl-3-methylpyrazine: Similar to 5-ethyl-6-methyl-2,3-dihydropyrazine but lacks the dihydro component.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dihydro component, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
15986-93-3 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-ethyl-6-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-3-7-6(2)8-4-5-9-7/h3-5H2,1-2H3 |
InChI Key |
KVMUMGRJMXZCMW-UHFFFAOYSA-N |
SMILES |
CCC1=NCCN=C1C |
Canonical SMILES |
CCC1=NCCN=C1C |
15986-93-3 | |
Origin of Product |
United States |
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